REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2].C([O-])([O-])=O.[K+].[K+].I[CH:21]([CH3:23])[CH3:22]>CN(C=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([O:13][CH:21]([CH3:23])[CH3:22])[C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2] |f:1.2.3|
|
Name
|
Intermediate 7.1
|
Quantity
|
24.3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=C(C=O)C1)F)O
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4.86 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed with H2O (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0 to 30% EtOAc/hexanes gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C(=C(C=O)C1)F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |